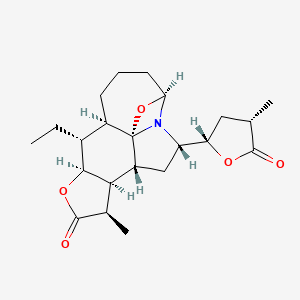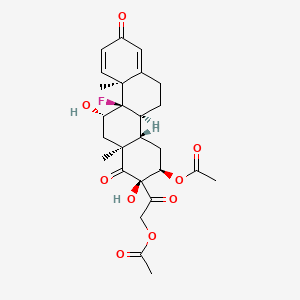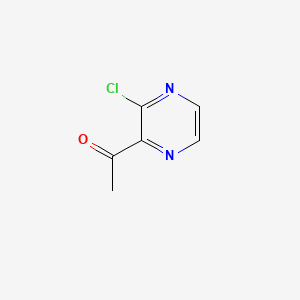
Sodium caproyl sarcosinate
説明
Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant or cleansing agent .
Synthesis Analysis
Sodium caproyl sarcosinate is usually synthesized through acylation and neutralization reactions involving lauric acid and sodium sarcosine . Amino acids acylation with fatty acid chlorides in the alkaline aqueous medium after Schotten-Baumann reaction yields sodium salts of a mixture of N α -acylamino acids and fatty acids .Molecular Structure Analysis
The molecular formula of Sodium caproyl sarcosinate is C13H24NNaO3 . It is composed of an amide comprising a fatty acyl residue and sarcosine .Chemical Reactions Analysis
The carboxylate of Sodium caproyl sarcosinate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . It can form micelle-like aggregates when mixed with other surfactants .Physical And Chemical Properties Analysis
Sodium caproyl sarcosinate is an anionic surfactant with a hydrophobic 12-carbon chain and a hydrophilic carboxylate . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Drug Delivery Systems
Sodium caproyl sarcosinate can be used in the formation of catanionic surfactant systems, which are used as drug-delivery vehicles . These systems can help in the targeted and controlled release of drugs, enhancing their therapeutic efficacy and reducing side effects.
Biomedical Applications
This compound, when combined with clay minerals, can result in new materials with potential uses in medicine . Clay minerals are compatible with organic tissues and have various biomedical applications, including wound healing, bone regeneration, and drug delivery.
Waste-Water Treatment
Sodium caproyl sarcosinate can be used in waste-water treatment . The surfactant properties of this compound can help in the removal of contaminants from waste water, contributing to environmental protection.
Antibacterial Applications
The study also suggests potential antibacterial applications of Sodium caproyl sarcosinate . This could be particularly useful in the development of antibacterial coatings and cleaning products.
Cosmetic Formulations
Sodium N-Decanoylsarcosinate is used in a number of cosmetic formulations . It’s mild, less irritating to the skin, easily biodegradable, and many of them possess antimicrobial activities . They are used as hair-conditioning agents and surface-cleansing agents .
Food Industry
This surfactant also finds applications in the food industry . It can be used as an emulsifier, helping to mix ingredients that would otherwise separate, such as oil and water.
Nanocomposite Materials
The combination of Sodium caproyl sarcosinate with clay minerals can lead to the formation of nanocomposite materials . These materials can have enhanced properties, such as increased strength and resistance to wear, making them suitable for various industrial applications.
Research on Physicochemical Interactions
Sodium N-Decanoylsarcosinate is used in research to explore physicochemical interactions of different salts in aqueous solution . This can contribute to the design of complex surfactants and the understanding of their behavior in different environments .
作用機序
Target of Action
Sodium caproyl sarcosinate is primarily used as a surfactant in various products . Its primary targets are the lipid layers of the skin and hair, where it acts as a foaming and cleansing agent .
Mode of Action
The compound interacts with its targets through its amphiphilic nature, which is due to the hydrophobic 12-carbon chain (caproyl) and the hydrophilic carboxylate . This allows it to effectively bind to both water and oil, enabling it to cleanse by emulsifying and removing oil and dirt from the skin and hair .
Biochemical Pathways
This enzyme converts testosterone to dihydrotestosterone or DHT, which in turn promotes sebum production .
Pharmacokinetics
It is generally considered safe for topical use in cosmetics and personal care products .
Result of Action
The primary result of Sodium caproyl sarcosinate’s action is the effective cleansing of the skin and hair. By emulsifying and removing oil and dirt, it leaves the skin and hair clean . Additionally, its potential inhibitory action on 5 alpha-reductase could lead to a reduction in sebum production .
Action Environment
The action of Sodium caproyl sarcosinate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the pH of the solution it’s in . The compound is stable in a wide range of pH levels, making it versatile for various formulations . Furthermore, it has been reported to have good resistance to hard-water and salty-water .
将来の方向性
特性
IUPAC Name |
sodium;2-[decanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIWMVZOWQLIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184452 | |
| Record name | Sodium caproyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium caproyl sarcosinate | |
CAS RN |
30377-07-2 | |
| Record name | Sodium caproyl sarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium caproyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CAPROYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)






